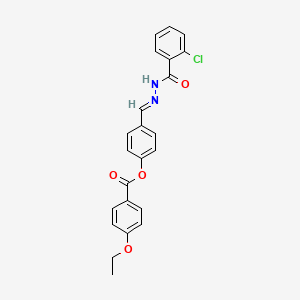![molecular formula C22H17Cl2N5OS B12014392 N-(2,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014392.png)
N-(2,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,5-Dichlorphenyl)-2-{[4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Triazolrings beginnen, gefolgt von der Einführung der Sulfanylgruppe und der Acetamidgruppe. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Hydrazine, Aldehyde und Thiole. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Dimethylsulfoxid (DMSO) und können Erhitzen oder die Verwendung von Katalysatoren erfordern.
Industrielle Produktionsverfahren
Die industrielle Produktion solcher Verbindungen beinhaltet in der Regel die Skalierung der Labor-Synthesemethoden. Dies kann die Optimierung der Reaktionsbedingungen zur Steigerung der Ausbeute und Reinheit, die Verwendung von kontinuierlichen Durchflussreaktoren und die Anwendung fortschrittlicher Reinigungsverfahren wie Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2,5-Dichlorphenyl)-2-{[4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können den Triazolring oder andere funktionelle Gruppen betreffen.
Substitution: Halogenatome im Phenylring können durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) unter milden Bedingungen.
Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in den Phenylring einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Auf seine antimikrobiellen, antifungalen oder krebshemmenden Eigenschaften untersucht.
Industrie: Möglicher Einsatz bei der Entwicklung neuer Materialien oder Agrochemikalien.
Wirkmechanismus
Der Wirkmechanismus von N-(2,5-Dichlorphenyl)-2-{[4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit bestimmten Enzymen oder Rezeptoren interagieren, deren Aktivität hemmen oder deren Funktion modulieren. Die beteiligten molekularen Ziele und Pfade können sehr unterschiedlich sein und erfordern detaillierte biochemische Studien, um sie aufzuklären.
Wirkmechanismus
The mechanism of action of N-(2,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely and require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2,5-Dichlorphenyl)-2-{[4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid: kann mit anderen Triazolderivaten wie Fluconazol, Itraconazol und Voriconazol verglichen werden, die bekannte Antimykotika sind.
Einzigartige Merkmale: Das Vorhandensein spezifischer Substituenten wie der Dichlorphenyl- und Pyridinylgruppen kann einzigartige biologische Aktivitäten oder chemische Eigenschaften verleihen.
Hervorhebung der Einzigartigkeit
Die einzigartige Kombination funktioneller Gruppen in N-(2,5-Dichlorphenyl)-2-{[4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid kann zu unterschiedlichen pharmakologischen Profilen oder chemischen Reaktivitäten im Vergleich zu anderen Triazolderivaten führen. Dies macht es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C22H17Cl2N5OS |
|---|---|
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
N-(2,5-dichlorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17Cl2N5OS/c1-14-2-5-17(6-3-14)29-21(15-8-10-25-11-9-15)27-28-22(29)31-13-20(30)26-19-12-16(23)4-7-18(19)24/h2-12H,13H2,1H3,(H,26,30) |
InChI-Schlüssel |
UPEJCJROUBYJMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014323.png)

![6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12014340.png)
![3-(4-methylphenyl)-2-[(tetrahydro-2H-pyran-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014342.png)


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12014368.png)



![4-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12014388.png)

![2-({4-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12014406.png)
